N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has attracted significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a fluorophenyl group, and a triazole ring, making it a versatile molecule for research and industrial purposes. Its molecular formula is with a molecular weight of 355.32 g/mol.
This compound is classified under the category of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. It is synthesized through multi-step organic reactions involving various reagents and conditions, reflecting its complexity and potential for diverse applications in medicinal chemistry, particularly in anticancer research and other therapeutic areas.
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can be described by the following structural data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 355.32 g/mol |
IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI | InChI=1S/C17H14FN5O3/c18-11-2-1-3-12(7-11)20-16-15(21-23-22-16)17(24)19-8-10-4-5-13-14(6-10)26-9-25-13/h1-7H,8-9H2,(H,19,24)(H2,20,21,22,23) |
InChI Key | JVXPPOBWEDDMLT-UHFFFAOYSA-N |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC(=CC=C4)F |
The compound exhibits a complex arrangement of rings and functional groups that contribute to its biological activity.
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Research indicates that the compound's ability to induce apoptosis in cancer cells is particularly notable, suggesting its potential as an anticancer agent.
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide exhibits several physical and chemical properties relevant for its applications:
Property | Value |
---|---|
Melting Point | Not specified in available sources |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties influence how the compound behaves in biological systems and its effectiveness as a therapeutic agent .
N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several promising applications:
The ongoing research into this compound highlights its versatility and potential impact across multiple scientific disciplines.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4